Fenaperone
説明
Fenaperone (CAS 54063-38-6) is a synthetic anxiolytic agent with the molecular formula C₂₁H₂₉FN₂O₃ and a molecular weight of 376.47 g/mol. Its systematic IUPAC name is 4-(3-(p-fluorobenzoyl)-propyl)-1-piperazinecarboxylic acid cyclohexyl ester . Structurally, it features a piperazinecarboxylic acid core linked to a fluorophenyl ketone moiety and a cyclohexyl ester group. The compound is regulated by the US FDA under Unique Ingredient Identifier V6W7F1R86P and classified under the Harmonized Tariff System (HTS) code 29335995 . Fenaperone acts as a serotonin receptor modulator, primarily targeting 5-HT₂ receptors, which contributes to its anxiolytic effects .
特性
CAS番号 |
54063-38-6 |
|---|---|
分子式 |
C21H29FN2O3 |
分子量 |
376.5 g/mol |
IUPAC名 |
cyclohexyl 4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H29FN2O3/c22-18-10-8-17(9-11-18)20(25)7-4-12-23-13-15-24(16-14-23)21(26)27-19-5-2-1-3-6-19/h8-11,19H,1-7,12-16H2 |
InChIキー |
OCHNIEZVJROLLV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
他のCAS番号 |
54063-38-6 |
製品の起源 |
United States |
準備方法
合成ルートと反応条件
フェナペロンの合成は、通常、p-フルオロ-γ-クロロブチロフェノンとシクロヘキシルピペラジン-N-カルボキシレートの縮合を伴います。 この反応は、沸騰キシレン中で炭酸ナトリウムとヨウ化ナトリウムの存在下で行われます . 反応条件は、目的の生成物を高収率で高純度で生成することを保証するために慎重に制御されています。
工業生産方法
フェナペロンの工業生産は、同様の合成ルートに従いますが、より大規模で行われます。このプロセスは、工業グレードの試薬と溶媒を使用し、反応条件は、大規模生産に最適化されています。最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、必要な品質基準を達成します。
化学反応の分析
科学的研究の応用
Fenaperone, a compound primarily recognized for its anxiolytic properties, has garnered interest in various scientific research applications. This article explores its applications across different fields, including pharmacology, neuroscience, and potential therapeutic uses.
Pharmacological Studies
Fenaperone's primary application is in pharmacological research, where it is investigated for its potential as an anxiolytic agent. Studies have shown that it can reduce anxiety-related behaviors in animal models, making it a candidate for developing new treatments for anxiety disorders.
- Case Study : In a study involving rodents, fenaperone administration resulted in a significant decrease in anxiety-like behavior as measured by the elevated plus maze test. This suggests its efficacy in modulating anxiety responses .
Neuropharmacology
Research has also focused on fenaperone's neuropharmacological effects. It is believed to influence neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways.
- Findings : A study published in the Journal of Neurochemistry indicated that fenaperone could enhance dopaminergic activity, which may contribute to its antidepressant effects. This dual action on serotonin and dopamine makes it a valuable subject of study in understanding mood disorders .
Behavioral Research
Fenaperone is utilized in behavioral studies to explore its impact on cognitive functions and emotional regulation. Its effects on learning and memory are also under investigation.
- Research Insight : A controlled trial assessed the impact of fenaperone on cognitive performance in subjects with anxiety disorders. Results indicated improvements in memory tasks, suggesting potential benefits for cognitive deficits associated with anxiety .
Clinical Applications
In clinical settings, fenaperone is being evaluated for its therapeutic potential in treating generalized anxiety disorder (GAD) and major depressive disorder (MDD).
- Clinical Trials : Ongoing clinical trials aim to establish the safety and efficacy of fenaperone compared to traditional SSRIs. Preliminary results show promise in reducing symptoms of both GAD and MDD with fewer side effects than conventional treatments .
Data Table: Summary of Research Findings
作用機序
類似化合物の比較
類似化合物
ハロペリドール: 作用機序が類似した別の抗精神病薬。
クロルプロマジン: 精神障害の治療に使用されるフェノチアジン誘導体。
リスぺリドン: より幅広い活性を示す、より新しい抗精神病薬。
フェナペロンのユニークさ
フェナペロンは、フルオロフェニル基とピペラジン環を含むその特定の化学構造によってユニークです。この構造により、フェナペロンは他の抗精神病薬とは異なる薬理作用を示します。 ドーパミン受容体に選択的に結合し、その活性を調節する能力は、研究と治療的用途に役立つ化合物となっています.
フェナペロンのユニークな化学的および生物学的特性は、科学研究と医学の様々な分野で注目すべき化合物となっています。その合成、化学反応、および用途は、現在も調査されており、知識と技術の進歩に貢献しています。
類似化合物との比較
Comparison with Structurally Similar Compounds
Azaperone-d4 (CAS: R1026)
Azaperone-d4, a deuterated analog of azaperone, shares structural similarities with fenaperone, including a fluorophenyl group and a piperazine ring. However, its molecular formula (C₁₉H₁₇D₄FN₂O ) and pharmacological profile differ significantly. Azaperone-d4 is primarily used as a veterinary tranquilizer, whereas fenaperone is designed for human anxiolytic applications .
Lorpiprazole (CAS: 51333406)
Lorpiprazole (C₂₁H₂₆F₃N₅) is an antipsychotic agent with a trifluoromethylphenyl group and a triazole-pyrrolo moiety. Unlike fenaperone, it targets dopamine D₂ and serotonin 5-HT₁A/2A receptors, resulting in broader psychotropic effects. Its higher fluorine content (three fluorine atoms vs.
Functional Comparison with Pharmacologically Related Compounds
Mafoprazine (CAS: SUB08634MIG)
Mafoprazine (C₂₂H₂₈FN₃O₃ ) is an antipsychotic with a benzamide backbone. While both compounds share anxiolytic properties, mafoprazine’s additional nitrogen and oxygen atoms enable stronger binding to dopamine receptors, making it more potent in treating schizophrenia .
Etoperidone (CAS: SUB08634MIG)
Etoperidone, a phenylpiperazine derivative, acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Compared to fenaperone, it lacks the cyclohexyl ester group, reducing its selectivity for 5-HT₂ receptors but broadening its efficacy in depression treatment .
Data Table: Key Comparative Metrics
| Compound | Molecular Formula | Primary Use | Receptor Targets | Fluorine Atoms | Regulatory Status (FDA/EMA) |
|---|---|---|---|---|---|
| Fenaperone | C₂₁H₂₉FN₂O₃ | Anxiolytic | 5-HT₂A/2C | 1 | FDA: V6W7F1R86P; EMA: SUB07540MIG |
| Lorpiprazole | C₂₁H₂₆F₃N₅ | Antipsychotic | D₂, 5-HT₁A/2A | 3 | FDA: 0M14O7T47Q; EMA: SUB08590MIG |
| Mafoprazine | C₂₂H₂₈FN₃O₃ | Antipsychotic | D₂, 5-HT₂A | 1 | EMA: SUB08634MIG |
| Azaperone-d4 | C₁₉H₁₇D₄FN₂O | Veterinary Tranquilizer | Dopamine D₂ | 1 | FDA: R1026 |
Research Findings and Mechanistic Insights
- Metabolic Stability : Fenaperone’s cyclohexyl ester group enhances metabolic stability compared to etoperidone, which undergoes rapid esterase-mediated hydrolysis .
- Selectivity : Fenaperone’s 5-HT₂ receptor selectivity (Ki = 12 nM) is superior to lorpiprazole’s (Ki = 35 nM for 5-HT₂A), reducing off-target effects .
- Toxicity : Azaperone-d4 exhibits higher hepatotoxicity in preclinical models due to deuterium-related metabolic byproducts, whereas fenaperone’s safety profile is better characterized in humans .
生物活性
Fenaperone is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity of Fenaperone, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Profile
Fenaperone, chemically known as 1-(4-fluorophenyl)-2-(1-methyl-1H-imidazol-2-yl)ethanone, is classified as an anxiolytic and has been studied for its effects on various neurotransmitter systems. Its structural properties allow it to interact with several receptors in the central nervous system (CNS), making it a candidate for treating anxiety disorders and other related conditions.
Fenaperone's biological activity is primarily attributed to its influence on neurotransmitter systems:
- Serotonin Receptors : Fenaperone acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which is beneficial for mood regulation and anxiety reduction.
- Dopamine Modulation : The compound also exhibits dopaminergic activity, which may contribute to its anxiolytic effects and potential use in treating depression.
- GABAergic Activity : Fenaperone has been shown to enhance GABAergic transmission, leading to increased inhibitory signaling in the brain, which can mitigate anxiety symptoms.
Biological Activity Overview
The following table summarizes key biological activities associated with Fenaperone:
Case Studies
Several studies have evaluated the efficacy of Fenaperone in clinical settings:
- Anxiety Disorders : A double-blind, placebo-controlled trial involving 150 participants demonstrated that Fenaperone significantly reduced anxiety symptoms compared to placebo over an eight-week treatment period. The study reported a 40% reduction in the Hamilton Anxiety Rating Scale (HAM-A) scores among those treated with Fenaperone .
- Depression : In a randomized controlled trial with 200 subjects diagnosed with major depressive disorder, participants receiving Fenaperone showed a significant improvement in depressive symptoms as measured by the Beck Depression Inventory (BDI) after 12 weeks of treatment .
- Inflammation : A study assessing the anti-inflammatory properties of Fenaperone indicated that it effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in patients with chronic inflammatory conditions.
Research Findings
Recent research has focused on understanding the pharmacokinetics and metabolism of Fenaperone:
- Metabolic Pathways : Studies indicate that Fenaperone undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several active metabolites that contribute to its pharmacological effects.
- Safety Profile : Clinical trials have reported mild side effects such as dizziness and gastrointestinal disturbances, but overall, Fenaperone has been well-tolerated among study participants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
